Borane, butyl, diethoxy
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Overview
Description
Borane, butyl, diethoxy: is an organoboron compound with the chemical formula C8H19BO2 It is a borane derivative where the boron atom is bonded to a butyl group and two ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of borane, butyl, diethoxy typically involves the reaction of borane (BH3) with butyl and diethoxy groups under controlled conditions. One common method is the hydroboration reaction, where borane reacts with alkenes or alkynes to form organoborane compounds . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethyl sulfide (DMS) to stabilize the borane complex .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes using specialized reactors to ensure safety and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Borane, butyl, diethoxy undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate.
Reduction: The compound itself can be used as a reducing agent in the presence of catalysts like palladium or platinum.
Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Reduced organic compounds.
Substitution: Substituted borane derivatives.
Scientific Research Applications
Chemistry: Borane, butyl, diethoxy is used in organic synthesis as a reagent for hydroboration reactions, which are essential for the formation of carbon-boron bonds .
Biology and Medicine: In biological research, borane derivatives are explored for their potential use in drug delivery systems and as therapeutic agents due to their ability to form stable complexes with biomolecules .
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and catalysts. Its unique properties make it suitable for applications in electronics and materials science .
Mechanism of Action
The mechanism of action of borane, butyl, diethoxy involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to participate in various catalytic processes and chemical reactions. The molecular targets and pathways involved include the formation of boron-oxygen and boron-carbon bonds, which are crucial for its reactivity and applications .
Comparison with Similar Compounds
- Borane, dimethyl sulfide complex (BH3·SMe2)
- Borane, tetrahydrofuran complex (BH3·THF)
- Triethylborane (C6H15B)
Comparison: Borane, butyl, diethoxy is unique due to its specific combination of butyl and diethoxy groups, which impart distinct chemical properties compared to other borane derivatives. For example, the presence of ethoxy groups can enhance its solubility and reactivity in organic solvents, making it more versatile for certain applications .
Properties
CAS No. |
10394-51-1 |
---|---|
Molecular Formula |
C8H19BO2 |
Molecular Weight |
158.05 g/mol |
IUPAC Name |
butyl(diethoxy)borane |
InChI |
InChI=1S/C8H19BO2/c1-4-7-8-9(10-5-2)11-6-3/h4-8H2,1-3H3 |
InChI Key |
CWECLYHTGAVVBM-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCC)(OCC)OCC |
Origin of Product |
United States |
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